molecular formula C6H6BFO3 B591667 3-Fluoro-5-hydroxyphenylboronic acid CAS No. 871329-82-7

3-Fluoro-5-hydroxyphenylboronic acid

Cat. No.: B591667
CAS No.: 871329-82-7
M. Wt: 155.919
InChI Key: RMBFBZIEXCTPDB-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxyphenylboronic acid: is an organic compound with the chemical formula C6H6BFO3. It is a boronic acid derivative that contains both a fluorine atom and a hydroxyl group attached to a phenyl ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenol to produce 3-fluoro-5-nitrophenol. This intermediate is then subjected to a reduction reaction using ferrous powder in an alcohol solution to yield 3-fluoro-5-aminophenol. The final step involves the reaction of 3-fluoro-5-aminophenol with boronic acid reagents under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-hydroxyphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(3-fluoro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBZIEXCTPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660141
Record name (3-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-82-7
Record name B-(3-Fluoro-5-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxybenzeneboronic acid
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